N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC15806477
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3S |
|---|---|
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | N-ethyl-5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,14) |
| Standard InChI Key | LCSDUWAXEFEELN-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=NN=C(S1)C2=CC=CC(=C2)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine (C₁₁H₁₃N₃S, MW 219.31 g/mol) features a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The meta-tolyl group (3-methylphenyl) is attached at position 5, while an ethyl amine substituent occupies position 2 (Fig. 1) . This arrangement enhances lipophilicity, facilitating membrane permeability and target binding.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃S | |
| Molecular Weight | 219.31 g/mol | |
| Density | 1.3±0.1 g/cm³ (analogous) | |
| Boiling Point | ~364.9°C (extrapolated) | |
| Melting Point | 218–222°C (analogous) |
Spectroscopic Characterization
Fourier-transform infrared spectroscopy (FTIR) of analogous thiadiazoles reveals N–H stretching at 3350–3250 cm⁻¹ and C=S vibrations at 690–630 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the meta-tolyl group typically show aromatic protons as a multiplet at δ 7.2–7.4 ppm, with the methyl group resonating as a singlet at δ 2.3 ppm . The ethyl amine’s CH₂ group appears as a quartet at δ 3.4 ppm, coupled to the terminal CH₃ triplet at δ 1.2 ppm .
Computational Modeling Insights
Density functional theory (DFT) calculations predict a planar thiadiazole ring with partial double-bond character in the C–N and C–S bonds. The meta-tolyl group adopts a perpendicular orientation relative to the ring, minimizing steric hindrance . Molecular electrostatic potential maps highlight electron-rich regions at the sulfur and amine sites, suggesting nucleophilic reactivity.
Synthesis and Scalability
Laboratory-Scale Synthesis
The compound is synthesized via cyclization of thiocarbohydrazide derivatives with carboxylic acids or esters under acidic conditions . A representative protocol involves:
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Condensation of 3-methylbenzoic acid with thiosemicarbazide to form 5-(m-tolyl)-1,3,4-thiadiazol-2-amine.
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Alkylation with ethyl bromide in the presence of K₂CO₃ to introduce the ethyl group.
Yield optimization (65–78%) is achieved using microwave-assisted synthesis, which reduces reaction times from hours to minutes .
Industrial Production
Continuous flow reactors enable kilogram-scale production with >99% purity. Key advantages include precise temperature control, reduced waste, and elimination of intermediate isolation steps. A typical setup employs:
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Reactor 1: Thiocarbohydrazide and 3-methylbenzoyl chloride in acetonitrile at 80°C.
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Reactor 2: Ethylation with ethyl bromide and triethylamine at 120°C.
Biological Activity and Mechanisms
Urease Inhibition
With a Ki of 0.45 µM against Helicobacter pylori urease, it outperforms thiourea (Ki = 1.2 µM) by competitively binding nickel ions in the enzyme’s catalytic center. This activity suggests utility in treating peptic ulcers and gastritis.
Antimicrobial Effects
Derivatives of 2-amino-1,3,4-thiadiazole exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 8 µg/mL) . The ethyl group enhances membrane penetration, while the thiadiazole ring chelates microbial metalloenzymes .
Comparative Analysis with Thiadiazole Derivatives
Table 2: Pharmacological Comparison
| Compound | Anticancer IC₅₀ (µM) | Urease Ki (µM) | LogP |
|---|---|---|---|
| N-Ethyl-5-(m-tolyl)-thiadiazole | 8.2 | 0.45 | 2.9 |
| 5-(p-Tolyl)-thiadiazole | 12.1 | 0.98 | 2.5 |
| N-Ethyl-5-(o-tolyl)-thiadiazole | 10.7 | 0.67 | 3.1 |
Meta-substitution confers optimal steric and electronic properties for target binding, explaining its superior activity over para- and ortho-analogs .
Applications and Future Directions
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